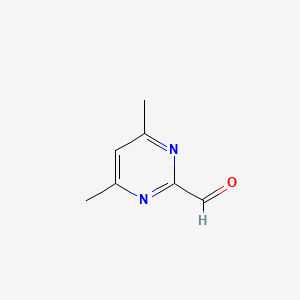

4,6-Dimethylpyrimidine-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,6-Dimethylpyrimidine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2-carbaldehyde typically involves the formylation of 4,6-dimethylpyrimidine. One common method is the Vilsmeier-Haack reaction, where 4,6-dimethylpyrimidine reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dimethylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 4,6-Dimethylpyrimidine-2-carboxylic acid.

Reduction: 4,6-Dimethylpyrimidine-2-methanol.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Introduction to 4,6-Dimethylpyrimidine-2-carbaldehyde

This compound is a heterocyclic organic compound with significant relevance in various scientific research fields, particularly in medicinal chemistry and material science. This compound serves as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its applications span across biological, chemical, and material sciences.

Pharmaceutical Chemistry

This compound is utilized in the synthesis of bioactive compounds, particularly those with anticancer properties. Pyrimidine derivatives are known to exhibit a range of biological activities, including:

- Chemotherapeutic Agents : Compounds containing pyrimidine moieties are often used as chemotherapeutics. For example, derivatives have been synthesized that act as inhibitors of receptor tyrosine kinases, which are crucial in cancer progression .

- Antimicrobial Activity : Research indicates that pyrimidine derivatives can exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Material Science

The compound serves as a precursor for synthesizing various heterocyclic compounds that find applications in material science:

- Ligands in Coordination Chemistry : this compound can form complexes with transition metals, which are useful in catalysis and as materials in electronic devices .

- Synthesis of Polymers : It is also employed in the preparation of polymeric materials with specific thermal and mechanical properties.

Organic Synthesis

In organic chemistry, this compound acts as an important intermediate:

- Building Block for Complex Molecules : It is used to synthesize more complex heterocycles through various reactions such as condensation and cyclization. This versatility allows chemists to design compounds with desired functionalities .

Biological Studies

Research has shown that derivatives of 4,6-dimethylpyrimidine can interact with biological systems:

- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into drug design .

- Molecular Docking Studies : Computational studies involving molecular docking have demonstrated how these compounds can bind to biological targets, enhancing our understanding of their mechanisms of action .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of pyrimidine-based multikinase inhibitors using this compound as a starting material. These inhibitors showed promising results against renal cell carcinoma cells in vitro.

Case Study 2: Coordination Complexes

Research involving the synthesis of metal complexes with this aldehyde revealed significant catalytic activity in organic transformations. The complexes demonstrated high efficiency in promoting reactions such as oxidation and reduction.

Data Tables

| Application Area | Specific Uses | Examples of Compounds |

|---|---|---|

| Pharmaceutical Chemistry | Anticancer agents | Multikinase inhibitors (e.g., sunitinib) |

| Material Science | Ligands for metal complexes | Transition metal complexes for catalysis |

| Organic Synthesis | Building block for complex molecules | Various heterocycles synthesized via condensation reactions |

| Biological Studies | Enzyme inhibition studies | Compounds studied for enzyme interactions |

Mecanismo De Acción

The mechanism of action of 4,6-Dimethylpyrimidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition .

Comparación Con Compuestos Similares

2,4-Dimethylpyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

4,6-Dichloropyrimidine: Contains chlorine atoms instead of methyl groups, leading to different reactivity and applications.

2-Amino-4,6-dimethylpyrimidine: Contains an amino group, which significantly alters its chemical behavior and biological activity.

Uniqueness: 4,6-Dimethylpyrimidine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the pyrimidine ring. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Actividad Biológica

4,6-Dimethylpyrimidine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. Its structure features a pyrimidine ring with two methyl groups at the 4 and 6 positions and an aldehyde functional group at the 2 position, which contributes to its unique chemical properties and potential biological activities. This article reviews its biological activity based on diverse research findings, including case studies and experimental data.

The compound is synthesized through various methods, often involving the reaction of pyrimidine derivatives with aldehydes or other electrophiles. The specific arrangement of substituents on the pyrimidine ring enhances its reactivity, making it a valuable precursor in medicinal chemistry.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Properties : Preliminary studies have shown that certain derivatives possess significant antimicrobial activity against various bacterial and fungal strains. For example, compounds derived from this structure have been tested for their efficacy against resistant strains, demonstrating moderate antibacterial and antifungal properties .

- Anticancer Potential : The compound's interaction with biological targets suggests potential applications in cancer therapy. Pyrimidine derivatives are known for their role in chemotherapeutic agents. For instance, studies have indicated that modifications to the pyrimidine core can enhance cytotoxicity against cancer cell lines such as HeLa and K562 .

- Enzyme Inhibition : Initial findings suggest that some derivatives may inhibit specific enzymes or receptors involved in critical biological pathways. For example, molecular docking studies have indicated that these compounds can form stable complexes with target proteins, suggesting a mechanism for their biological activity .

Case Studies

- Antimicrobial Study : A study evaluated the efficacy of several this compound derivatives against common pathogens. Results showed that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Cytotoxicity Assessment : In vitro assays demonstrated that some derivatives significantly reduced cell viability in cancer cell lines while exhibiting low toxicity towards normal cells. For instance, one derivative showed an IC50 value of 53.02 µM against gastric adenocarcinoma cells .

Comparative Analysis of Similar Compounds

The following table highlights key features of compounds structurally similar to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | C7H10N4 | Contains amino group; used in pharmaceuticals |

| 4-Methylpyrimidine-2-carbaldehyde | C7H8N2O | Similar aldehyde functionality; fewer methyl groups |

| 5-Methylpyrimidine-2-carbaldehyde | C7H8N2O | Different methyl positioning; similar reactivity |

These compounds share structural similarities but differ in their biological activities due to variations in substituents and functional groups.

Propiedades

IUPAC Name |

4,6-dimethylpyrimidine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-3-6(2)9-7(4-10)8-5/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKIGHLQNUCNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.